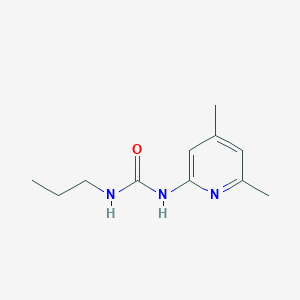![molecular formula C19H16BrN3O6 B5291974 N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5291974.png)
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine, also known as BANA, is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties. BANA is a derivative of the natural amino acid alanine, with the addition of a 4-bromobenzoyl and 3-nitrophenyl group.
Applications De Recherche Scientifique
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine has been used in a variety of scientific research applications, including as a fluorescent probe for monitoring protein-protein interactions and as a tool for studying enzyme kinetics. N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine has also been used as a substrate for measuring the activity of enzymes such as carboxypeptidase A and elastase.
Mécanisme D'action
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is a fluorescent molecule that undergoes a change in fluorescence intensity upon binding to certain proteins or enzymes. The mechanism of action of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine involves the interaction of the 4-bromobenzoyl and 3-nitrophenyl groups with the target molecule, resulting in a change in the fluorescence properties of the molecule. This change in fluorescence can be used to monitor the binding or activity of the target molecule.
Biochemical and Physiological Effects
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is not known to have any significant biochemical or physiological effects on living organisms. However, its unique properties make it a useful tool for studying the behavior of proteins and enzymes in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is its high sensitivity and specificity for detecting protein-protein interactions and enzyme activity. Additionally, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine. One area of interest is the development of new derivatives of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine with improved properties, such as increased solubility or sensitivity. Additionally, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine could be used in combination with other fluorescent probes to study complex biological systems, such as protein networks or signaling pathways. Finally, N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine could be used to develop new diagnostic tools for diseases that involve the dysregulation of specific enzymes or proteins.
Méthodes De Synthèse
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is synthesized through a multi-step process, starting with the reaction of alanine with 4-bromobenzoyl chloride to form N-(4-bromobenzoyl)-L-alanine. This intermediate is then reacted with 3-nitrophenylacrylic acid to form N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine. The synthesis of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is a complex process that requires careful control of reaction conditions and purification steps to ensure the desired product is obtained.
Propriétés
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O6/c1-11(19(26)27)21-18(25)16(10-12-3-2-4-15(9-12)23(28)29)22-17(24)13-5-7-14(20)8-6-13/h2-11H,1H3,(H,21,25)(H,22,24)(H,26,27)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDGAPREVZBDKH-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)
![2-[4-(dimethylamino)-2-(3-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5291979.png)
![1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5291980.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5291987.png)